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molecular formula C14H11N3O B8456120 3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 56894-75-8

3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B8456120
M. Wt: 237.26 g/mol
InChI Key: PGHVZGBISCEUIU-UHFFFAOYSA-N
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Patent
US03964896

Procedure details

2-[5-(3-Pyridyl)-1,3,4-oxadiazole-2-yl] benzoic acid, M.P. 213°-5° (ethanol) wt., 5g (36%). (Found: C, 62.83, 62.71; H, 3.64, 3.47; N, 16.17, 16.05. C14H9N3O3 requires, C, 62.92; H, 3.39; N, 15.73.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[O:11][C:10]([C:12]3[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=3[C:14](O)=O)=[N:9][N:8]=2)[CH:2]=1>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[O:11][C:10]([C:12]3[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=3[CH3:14])=[N:9][N:8]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NN=C(O1)C1=C(C(=O)O)C=CC=C1
Step Two
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=1OC(=NN1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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